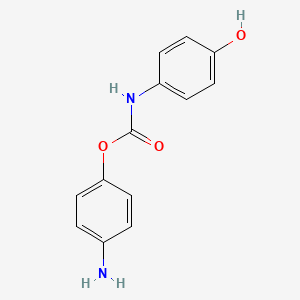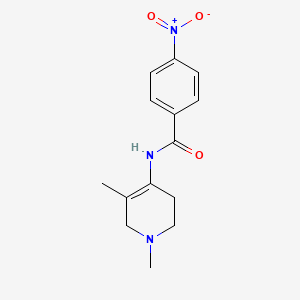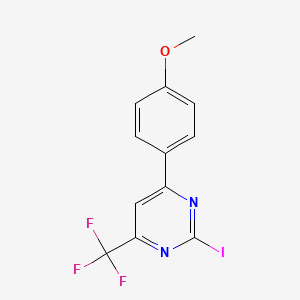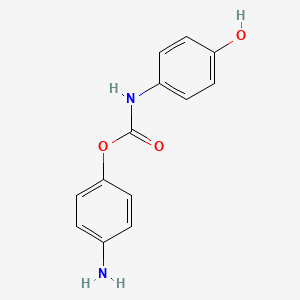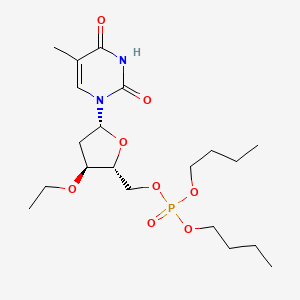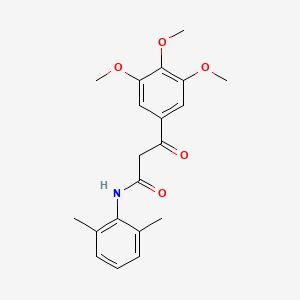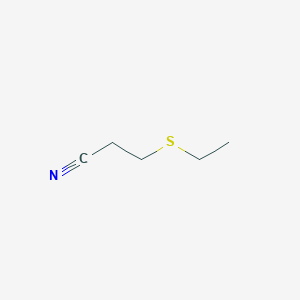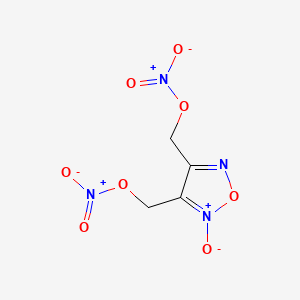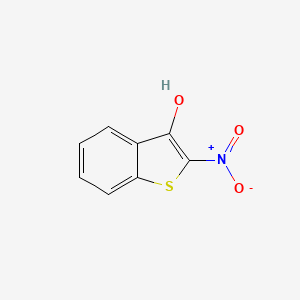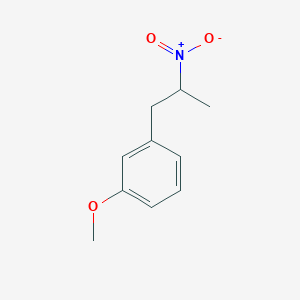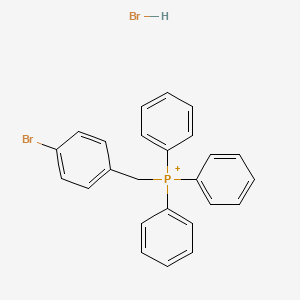
(4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzyl triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H21Br2P. It is a white to almost white crystalline powder that is hygroscopic and sensitive to light . This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromobenzyl bromide in an organic solvent such as toluene. The reaction is typically carried out at room temperature with ice-cooling to control the exothermic reaction . The product is then filtered and washed with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.
Industrial Production Methods: Industrial production of 4-bromobenzyl triphenylphosphonium bromide often involves microwave irradiation to accelerate the reaction. This method provides high yields (87-98%) and reduces reaction times significantly. The reaction is carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes .
化学反应分析
Types of Reactions: 4-Bromobenzyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or THF.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybenzyl triphenylphosphonium bromide .
科学研究应用
4-Bromobenzyl triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including alkenes and other phosphonium salts.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
作用机制
The mechanism of action of 4-bromobenzyl triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphonium ion can stabilize negative charges on reaction intermediates, facilitating the formation of new chemical bonds. This property is particularly useful in Wittig reactions, where the compound helps in the formation of alkenes by reacting with carbonyl compounds .
相似化合物的比较
Benzyl triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the benzyl group.
4-Bromobutyl triphenylphosphonium bromide: Similar but has a butyl group instead of a benzyl group.
Uniqueness: 4-Bromobenzyl triphenylphosphonium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine atom can participate in further chemical transformations .
属性
分子式 |
C25H22Br2P+ |
|---|---|
分子量 |
513.2 g/mol |
IUPAC 名称 |
(4-bromophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI 键 |
FQJYKXVQABPCRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


